Chemical structure and physical properties of 4-Chloro-3-ethoxypyridine-2-carboxylic acid
Chemical structure and physical properties of 4-Chloro-3-ethoxypyridine-2-carboxylic acid
An In-Depth Technical Guide to 4-Chloro-3-ethoxypyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of 4-Chloro-3-ethoxypyridine-2-carboxylic acid, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. This guide elucidates the molecule's chemical structure, predicted physical and spectroscopic properties, a plausible synthetic pathway, and its anticipated chemical reactivity. The information herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the utilization of this compound as a versatile chemical building block.
Chemical Identity and Structure
4-Chloro-3-ethoxypyridine-2-carboxylic acid is a polysubstituted pyridine ring, featuring a chlorine atom at the 4-position, an ethoxy group at the 3-position, and a carboxylic acid at the 2-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecular architectures.
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IUPAC Name: 4-Chloro-3-ethoxypyridine-2-carboxylic acid
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CAS Number: 1823920-23-5[1]
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Molecular Formula: C₈H₈ClNO₃
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Molecular Weight: 201.61 g/mol
Structural Representation:
Caption: Chemical structure of 4-Chloro-3-ethoxypyridine-2-carboxylic acid.
Physical and Chemical Properties
Experimentally determined physical properties for this specific compound are not widely published. The data presented below are predicted values based on its structure and comparison with analogous compounds, such as 4-chloro-3-methoxypyridine-2-carboxylic acid methyl ester and 4-chloro-3-hydroxy-2-pyridinecarboxylic acid.[2][3] Carboxylic acids generally exhibit higher boiling points than other substances of comparable molar mass due to strong intermolecular hydrogen bonding.[4] Solubility in water is expected to be low, but it is likely soluble in organic solvents like ethanol, ether, and toluene.[4]
| Property | Predicted Value / Characteristic |
| Appearance | White to off-white solid |
| Boiling Point | > 300 °C (Predicted) |
| Melting Point | Not available. Expected to be a solid at room temp. |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, DMSO |
| pKa (Carboxylic Acid) | 2-4 (Estimated range for pyridine-2-carboxylic acids) |
Spectroscopic Data Analysis (Predicted)
For a researcher, confirming the identity and purity of a chemical is paramount. The following section details the expected spectroscopic signatures for 4-Chloro-3-ethoxypyridine-2-carboxylic acid.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, providing clear signals for the ethoxy group and the sole aromatic proton.
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~10-13 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (–COOH). The chemical shift can vary significantly with concentration and solvent.[5]
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~8.0-8.5 ppm (d, 1H): A singlet or narrow doublet for the proton at the C5 position of the pyridine ring.
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~4.2-4.5 ppm (q, 2H): A quartet for the methylene protons (–OCH₂CH₃) of the ethoxy group, coupled to the methyl protons.
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~1.4-1.6 ppm (t, 3H): A triplet for the methyl protons (–OCH₂CH₃) of the ethoxy group, coupled to the methylene protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show eight distinct signals corresponding to each carbon atom in the molecule.
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~165-175 ppm: The carbonyl carbon of the carboxylic acid (C=O).[5]
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~150-160 ppm: Aromatic carbons C2, C3, and C4, which are highly deshielded due to attachment to nitrogen, oxygen, and chlorine.
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~110-125 ppm: Aromatic carbons C5 and C6.
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~65-75 ppm: The methylene carbon of the ethoxy group (–OCH₂).
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~14-16 ppm: The methyl carbon of the ethoxy group (–CH₃).
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups.
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3300-2500 cm⁻¹ (broad): A very broad and characteristic O–H stretching vibration from the hydrogen-bonded carboxylic acid dimer.[5]
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~1700-1730 cm⁻¹ (strong): A strong C=O stretching vibration from the carboxylic acid.[5][6]
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~1550-1600 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.
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~1200-1300 cm⁻¹: C–O stretching vibration of the ethoxy group and the carboxylic acid.
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~700-850 cm⁻¹: C–Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
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Molecular Ion (M⁺): A peak at m/z 201, with an M+2 isotope peak at m/z 203 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.[7]
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Key Fragments: Common fragmentation pathways would include the loss of the ethoxy group (•OCH₂CH₃, -45 amu), loss of the entire carboxylic acid group (•COOH, -45 amu), or the sequential loss of OH (-17 amu) and CO (-28 amu).[5][7]
Synthesis and Purification Workflow
There is no single, established public synthesis for 4-Chloro-3-ethoxypyridine-2-carboxylic acid. However, a plausible and logical synthetic route can be designed based on known transformations of pyridine derivatives. The following multi-step synthesis is proposed, starting from a commercially available precursor. This workflow is designed to be robust and utilizes standard laboratory transformations.
Caption: Proposed synthetic workflow for 4-Chloro-3-ethoxypyridine-2-carboxylic acid.
Experimental Protocol
Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) with Sodium Ethoxide
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Rationale: The chlorine at the 4-position of the pyridine ring is more activated towards nucleophilic attack than the chlorine at the 2-position due to resonance stabilization of the Meisenheimer intermediate by the nitro group. This allows for selective substitution.
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Procedure:
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In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal in absolute ethanol at 0°C to generate sodium ethoxide in situ.
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Once all the sodium has reacted, add a solution of 2,4-dichloro-3-nitropyridine in ethanol dropwise, maintaining the temperature below 10°C.
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Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.
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Quench the reaction by carefully adding water.
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Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purify the resulting crude solid, 2-chloro-4-ethoxy-3-nitropyridine, by column chromatography or recrystallization.
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Step 2: Reduction of the Nitro Group
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Rationale: The nitro group must be converted to an amine to allow for the introduction of the carboxylic acid precursor via the Sandmeyer reaction. A common method is catalytic hydrogenation or reduction with a metal like iron or tin(II) chloride in acidic media.
-
Procedure (using Iron):
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To a suspension of iron powder in a mixture of ethanol and water, add a small amount of acetic acid or ammonium chloride to activate the iron.
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Heat the mixture to reflux and add the 2-chloro-4-ethoxy-3-nitropyridine from Step 1 portion-wise.
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Maintain reflux for 2-4 hours until the starting material is consumed (monitor by TLC).
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Filter the hot reaction mixture through a pad of Celite to remove iron salts.
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Concentrate the filtrate, basify with sodium carbonate, and extract the product, 4-ethoxy-3-amino-2-chloropyridine, with dichloromethane.
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Dry the organic layer and concentrate to yield the amine, which may be used directly in the next step.
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Step 3: Sandmeyer Reaction to Install a Nitrile
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Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amine into a variety of functional groups, including a nitrile (–CN), which is a direct precursor to a carboxylic acid.
-
Procedure:
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Dissolve the amine from Step 2 in aqueous HCl at 0°C.
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Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly between 0-5°C to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
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Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed.
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Allow the reaction to warm to room temperature and stir for several hours.
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Extract the product, 4-ethoxy-2-chloro-3-cyanopyridine, with an organic solvent.
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Purify by column chromatography.
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Step 4: Hydrolysis of the Nitrile to a Carboxylic Acid
-
Rationale: The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acidic hydrolysis is often cleaner for this type of substrate.
-
Procedure:
-
Reflux the nitrile from Step 3 in a concentrated aqueous acid solution (e.g., 6M H₂SO₄ or concentrated HCl) for 12-24 hours.
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Monitor the reaction for the disappearance of the starting material.
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Cool the reaction mixture to room temperature. The product may precipitate.
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Adjust the pH to ~2-3 with a base (e.g., NaOH solution) to ensure the carboxylic acid is protonated but to remove excess strong acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum. This yields the final product, 4-Chloro-3-ethoxypyridine-2-carboxylic acid.
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Reactivity and Applications in Drug Discovery
The utility of 4-Chloro-3-ethoxypyridine-2-carboxylic acid stems from the orthogonal reactivity of its functional groups.
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Carboxylic Acid Group: This is a key functional group in drug design, often involved in hydrogen bonding interactions with biological targets.[8] It can be readily converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships (SAR).[9] The presence of a carboxylic acid can also improve the pharmacokinetic properties of a molecule.[8]
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C4-Chloro Group: The chlorine atom is positioned on an electron-deficient pyridine ring, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[10] This allows for the facile introduction of a wide array of nucleophiles (amines, thiols, alcohols), providing a powerful tool for library synthesis and lead optimization.
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Ethoxy Group: The ethoxy group is a metabolically stable lipophilic group that can fill hydrophobic pockets in a protein binding site. Its presence influences the electronic properties of the pyridine ring.
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Applications as a Building Block: Molecules containing the substituted pyridine scaffold are prevalent in pharmaceuticals.[11] This compound serves as a pre-functionalized, rigid core onto which other functionalities can be built, making it a high-value intermediate for synthesizing novel drug candidates targeting a wide range of diseases.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its handling should be guided by the hazards associated with its functional groups and related structures like chloropyridines and pyridine carboxylic acids.[12][13]
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Potential Hazards:
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Recommended Precautions:
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Handle only in a well-ventilated area, preferably in a chemical fume hood.[14]
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Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Store in a cool, dry place in a tightly sealed container.[15]
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This guide is intended for research purposes only and should be used by qualified individuals. All laboratory work should be conducted with appropriate safety measures in place.
References
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